![molecular formula C9H8N2O2 B1435724 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1427082-16-3](/img/structure/B1435724.png)

6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid

Descripción general

Descripción

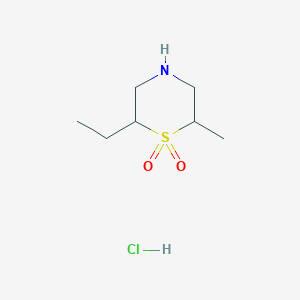

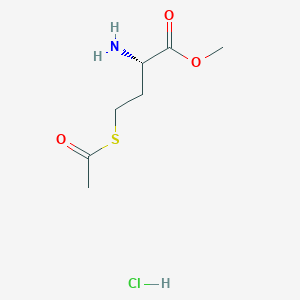

“6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid” can be represented by the InChI code: 1S/C9H8N2O2/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6/h2-5H,1H3,(H,12,13) .

Physical And Chemical Properties Analysis

“6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid” is a powder at room temperature . It has a molecular weight of 176.17 .

Aplicaciones Científicas De Investigación

Coordination Chemistry and Properties

- Complex Compound Formation and Spectroscopic Properties : Compounds containing 2,2'-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2'-pyridine-2,6-diylbis(1,3-benzothiazole) have been reviewed for their preparation, properties, and formation of complex compounds. These studies highlight their significant spectroscopic properties, structures, and magnetic properties, alongside their biological and electrochemical activity, suggesting potential areas for further investigation in analogues of such compounds (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Catalysis

- Heterocyclic N-oxide Applications : The synthesis and applications of heterocyclic N-oxide derivatives, including those from pyridine, have been well-documented. These compounds exhibit versatility as synthetic intermediates and hold biological significance, demonstrating their use in metal complexes formation, catalyst design, asymmetric synthesis, and medicinal applications. Their role in anticancer, antibacterial, and anti-inflammatory activities highlights their potential in drug development investigations (Li et al., 2019).

Medicinal Chemistry and Drug Design

- CNS Acting Drugs Synthesis : A study focused on identifying functional chemical groups for the synthesis of compounds with potential Central Nervous System (CNS) activity. Heterocycles with nitrogen, such as pyridine and its derivatives, are highlighted for their role in forming the largest class of organic compounds with potential CNS effects, ranging from depression to convulsion. This underscores the importance of pyridine derivatives in the development of novel CNS drugs (Saganuwan, 2017).

Optoelectronic Materials

- Luminescent Elements and Electronic Devices : Research into quinazolines, benzodiazines, and pyrimidines has shown their extensive applications in the creation of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, are valuable for developing materials for organic light-emitting diodes, photoelectric conversion elements, and sensors. Their application in creating novel luminescent and electroluminescent materials underscores the significant role of heterocyclic compounds in advancing optoelectronic technology (Lipunova et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Direcciones Futuras

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development of “6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid” and related compounds in the field of medicinal chemistry.

Propiedades

IUPAC Name |

6-methylimidazo[1,2-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWXRPLMLUTZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)

![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)

![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)

![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)